molecular formula C17H12F3NO B13709202 1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one

1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one

Cat. No.: B13709202
M. Wt: 303.28 g/mol
InChI Key: LIRIZWODPYKKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one is a synthetic quinolin-4-one derivative offered for research purposes. The quinolin-4-one scaffold is a nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in compounds with significant therapeutic potential . This particular molecule is structurally engineered with key modifications, including a phenyl substituent at the 3-position and a trifluoromethyl group at the 5-position, which are designed to optimize its physicochemical and pharmacological profile. The core quinolin-4-one structure is of high interest in anticancer and antimicrobial research. Some naturally occurring quinolin-4-ones, such as graveolin and punarnavine, have demonstrated cytotoxic effects against melanoma cells and can inhibit angiogenesis in malignant lesions . Synthetic derivatives are known to interact with critical biological targets, including enzymes like topoisomerases, which are crucial for DNA replication and cell proliferation . The incorporation of a trifluoromethyl (-CF 3 ) group is a strategic maneuver in modern drug design. This group is highly electronegative and lipophilic, which can significantly enhance a compound's cell membrane permeability, metabolic stability, and binding affinity to target proteins . These properties make -CF 3 -containing compounds valuable probes for investigating disease mechanisms. Researchers can explore this compound as a key intermediate in organic synthesis or as a pharmacophore in structure-activity relationship (SAR) studies. Potential research avenues include screening for antiproliferative activity against various cancer cell lines, investigating its mechanism of action involving enzyme inhibition or interaction with nucleic acids, and developing novel anti-infective agents . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

1-methyl-3-phenyl-5-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C17H12F3NO/c1-21-10-12(11-6-3-2-4-7-11)16(22)15-13(17(18,19)20)8-5-9-14(15)21/h2-10H,1H3

InChI Key

LIRIZWODPYKKSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C(C=CC=C21)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Construction of the Quinolone Core

The quinolin-4-one core is commonly synthesized using the Conrad–Limpach synthesis , which involves condensation of an appropriately substituted aniline with a β-ketoester followed by thermal cyclization.

  • Example: Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate, followed by heating, yields 2-methyl-4(1H)-quinolone intermediates.

Iodination and Halogenation

Selective iodination at the 3-position is achieved by treating the quinolin-4-one with iodine in the presence of saturated aqueous potassium iodide and n-butylamine in dimethylformamide (DMF) at room temperature for 12 hours.

  • This step produces 3-iodo-4(1H)-quinolone intermediates, which are key for subsequent cross-coupling reactions.

Alkylation of the 4-Hydroxy Group

Conversion of the 4-hydroxy group to a methoxy or ethoxy ether is performed by nucleophilic substitution:

  • Treatment of 3-iodo-4-chloroquinoline with sodium methoxide or potassium carbonate and methyl iodide affords 3-iodo-4-methoxyquinoline or 3-iodo-4-ethoxyquinoline derivatives.

Suzuki–Miyaura Cross-Coupling

The pivotal step to introduce the phenyl substituent at the 3-position involves Suzuki–Miyaura cross-coupling of the 3-iodo-4-alkoxyquinoline with phenylboronic acid or phenylboronic esters.

  • Catalysts such as tetrakis(triphenylphosphine)palladium(0) are used in DMF with aqueous potassium carbonate at elevated temperatures (around 85 °C) for 18 hours.

Deprotection of the 4-Alkoxy Group

Removal of the 4-methoxy or 4-ethoxy protecting group to regenerate the 4(1H)-quinolone is typically achieved by treatment with boron tribromide (BBr3) at room temperature for 18 hours.

  • This step yields the final 4(1H)-quinolone structure with the desired substitution pattern.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position can be introduced via:

  • Use of trifluoromethyl-substituted starting materials in the initial aniline or β-ketoester components.
  • Alternatively, electrophilic trifluoromethylation or trifluoromethylation via cross-coupling with trifluoromethylated boronic acids or equivalents has been reported in related quinoline systems.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation & Cyclization 4-fluoro-3-methoxyaniline + ethyl acetoacetate, heat 2-methyl-4(1H)-quinolone - Conrad–Limpach synthesis
2 Iodination I2, KI (sat. aq.), n-butylamine, DMF, rt, 12 h 3-iodo-4-methoxyquinoline 88-97 Selective iodination at C-3
3 Alkylation NaOMe or K2CO3 + MeI or EtI, DMF, 50 °C, 8 h 3-iodo-4-methoxy/ethoxyquinoline 30-56 Protection of 4-hydroxy group
4 Suzuki–Miyaura Coupling Phenylboronic acid, Pd(PPh3)4, K2CO3, DMF, 85 °C, 18 h 3-phenyl-4-methoxy/ethoxyquinoline - Introduction of phenyl group at C-3
5 Deprotection BBr3, CH2Cl2, rt, 18 h 3-phenyl-4(1H)-quinolone 60 Removal of alkoxy protecting group
6 Introduction of CF3 group Starting material with CF3 or electrophilic trifluoromethylation 1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one - Via trifluoromethylated precursors or reagents

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR shows characteristic signals for quinolone NH (~12-13 ppm), aromatic protons (7-8 ppm), methyl groups (~2-3 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the formula.
  • Purity: Final compounds are purified by silica gel column chromatography and recrystallization from solvents like methanol or ethyl acetate.
  • Yields: Overall yields for key intermediates range from 30% to 97%, with final deprotection steps typically around 60% yield.

Summary of Research Findings and Methodological Insights

  • The iodination step is crucial for enabling selective cross-coupling at the 3-position.
  • Alkylation of the 4-hydroxy group improves solubility and facilitates purification.
  • Suzuki–Miyaura coupling is the most effective method for installing the 3-phenyl substituent.
  • Deprotection with BBr3 is efficient but requires careful control to avoid cleavage of other methoxy groups.
  • Incorporation of trifluoromethyl groups is best achieved via trifluoromethylated starting materials or reagents, improving biological activity and metabolic stability.
  • The described synthetic routes have been optimized for yield, selectivity, and scalability in medicinal chemistry contexts.

Chemical Reactions Analysis

1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is used in proteomics research to study protein interactions and functions. Its ability to interact with specific proteins makes it a useful tool in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of advanced materials and chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for cellular functions .

Comparison with Similar Compounds

5-(Trifluoromethyl)quinolin-4(1H)-one (CAS 1261845-42-4)

  • Molecular Formula: C₁₀H₆F₃NO
  • Molecular Weight : 213.16 g/mol
  • Key Differences :
    • Lacks the 1-methyl and 3-phenyl substituents present in the target compound.
    • Simpler structure with only the trifluoromethyl group at position 5.
  • Lower molecular weight may correlate with faster metabolic clearance in biological systems.

1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (CAS 1260730-64-0)

  • Molecular Formula : C₂₁H₁₆F₃N₃O₂
  • Molecular Weight : 399.40 g/mol
  • Key Differences :
    • Contains an ethyl group at position 1, a methyl group at position 6, and a 1,2,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl group at position 3.
    • The oxadiazole moiety introduces additional hydrogen-bonding capacity and polar surface area.
  • Implications :
    • Higher molecular weight and structural complexity may reduce membrane permeability but improve target specificity.
    • The oxadiazole ring could enhance solubility in polar solvents compared to the phenyl group in the target compound.

Data Table: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Property Implications
This compound C₁₇H₁₂F₃NO 303.28 1-Me, 3-Ph, 5-CF₃ High lipophilicity; moderate steric bulk
5-(Trifluoromethyl)quinolin-4(1H)-one C₁₀H₆F₃NO 213.16 5-CF₃ Lower metabolic stability; higher solubility
1-Ethyl-6-methyl-3-(oxadiazolyl)quinolin-4(1H)-one C₂₁H₁₆F₃N₃O₂ 399.40 1-Et, 6-Me, 3-(oxadiazole-CF₃Ph) Enhanced polarity; target-specific interactions

Electronic and Functional Group Analysis

  • Phenyl vs. Oxadiazole Substituents : The phenyl group in the target compound contributes to π-π stacking interactions, whereas the oxadiazole in the third compound may engage in dipole-dipole interactions or hydrogen bonding, altering solubility profiles .
  • Alkyl Substituents : The methyl and ethyl groups at position 1 in the target and comparison compounds, respectively, influence steric environments but have minimal electronic effects.

Biological Activity

1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H12F3NO
  • Molecular Weight : 303.28 g/mol
  • CAS Number : [not provided in search results]

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
This compoundMDA-MB45329.1
Related Compound AMCF-715.3
Related Compound BA54922.5

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound's structural modifications can lead to varied potency against different cell lines, suggesting a structure–activity relationship (SAR) that warrants further exploration.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate a potential for development into an antimicrobial agent, particularly in treating infections caused by resistant strains.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells, which is a desirable property in anticancer drug development.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to the control group, suggesting its potential as an effective therapeutic agent.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial effects of this compound against various pathogens. The study reported that treatment with the compound resulted in reduced bacterial load in infected tissues, highlighting its therapeutic potential against infections.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of quinolin-4-one derivatives typically involves cyclocondensation of substituted anilines with ketones or via Friedländer annulation. For example, the reaction of 4-hydroxyquinolin-2-ones with trifluoromethylating agents under acidic conditions can yield trifluoromethyl-substituted derivatives . Optimization includes temperature control (e.g., reflux in acetic acid) and stoichiometric adjustments of trifluoromethylation reagents. Purification via column chromatography or recrystallization improves purity, as demonstrated in analogous quinolinone syntheses .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Use FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) and NMR (¹H/¹³C) to assign aromatic and trifluoromethyl substituents . X-ray crystallography via SHELXL refinement (for small molecules) or ORTEP-III for graphical representation resolves structural ambiguities, such as torsional angles and hydrogen bonding . For example, crystallographic data for 4-hydroxyquinolin-2-ones revealed planar quinoline cores with deviations <0.05 Å .

Q. What are the key pharmacological targets for quinolin-4-one derivatives, and how are these assessed experimentally?

  • Methodological Answer : Quinolin-4-ones are explored for antimalarial, antimicrobial, and anticancer activity. In vitro assays include:

  • Antimalarial : Inhibition of Plasmodium growth in erythrocyte cultures (IC₅₀ determination) .
  • Antimicrobial : Disk diffusion or microdilution assays against bacterial/fungal strains .
    Structural analogs like chloroquine (quinoline core) guide target prioritization, with trifluoromethyl groups enhancing lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer . Molecular docking (e.g., AutoDock Vina) screens interactions with targets like Plasmodium cytochrome bc₁ complex, correlating binding affinity (ΔG) with experimental IC₅₀ values . For example, trifluoromethyl groups in ELQ-300 analogs showed enhanced hydrophobic interactions in docking simulations .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. whole-cell assays) .
  • Standardization : Adopt CLSI guidelines for antimicrobial testing to minimize protocol-driven variability .
  • Meta-analysis : Pool data from structurally similar compounds to identify trends (e.g., trifluoromethyl substitution vs. bioactivity) .

Q. How can reaction mechanisms explain byproduct formation during synthesis, and how are these minimized?

  • Methodological Answer : Byproducts in quinolin-4-one synthesis (e.g., furoquinolines) arise from competing cyclization pathways. Mechanistic studies via LC-MS or in situ NMR track intermediates . For example, the reaction of 3-acetyl-4-hydroxyquinolin-2-one with chloroacetate esters yielded furan and pyran derivatives due to dual attack at acetyl and amide groups . Optimizing solvent polarity (e.g., switching from THF to DMF) suppresses undesired pathways.

Q. How are Quantitative Structure-Activity Relationship (QSAR) models applied to optimize this compound’s bioactivity?

  • Methodological Answer : QSAR models use descriptors like logP , molar refractivity, and topological polar surface area. For antimalarial quinolones, a QSAR study identified a parabolic relationship between alkyl chain length and activity, with C7–C9 chains optimal for membrane penetration . Validation via leave-one-out cross-checking (R² > 0.8) ensures model robustness .

Q. What best practices ensure reproducibility when literature protocols yield conflicting results?

  • Methodological Answer : Document critical parameters : solvent grade, catalyst purity, and inert atmosphere integrity. Replicate key steps from analogous syntheses, such as the use of anhydrous MgSO₄ for drying in trifluoromethylation reactions . If discrepancies persist, employ Design of Experiments (DoE) to isolate variables (e.g., temperature vs. reagent ratio) .

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